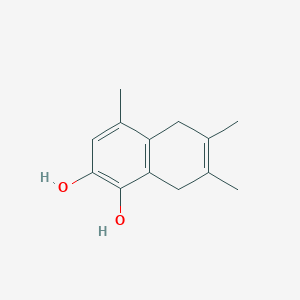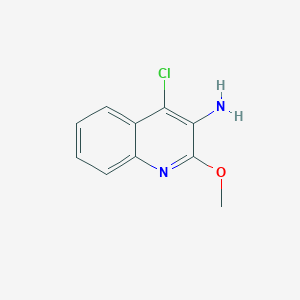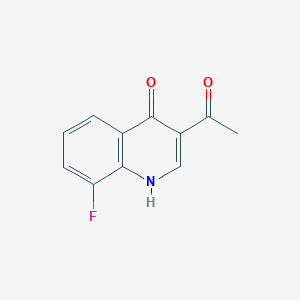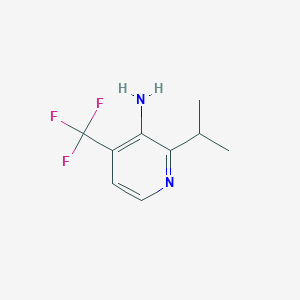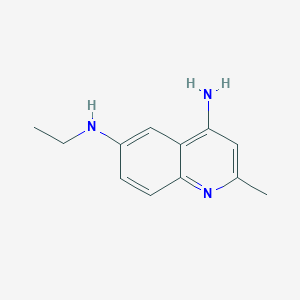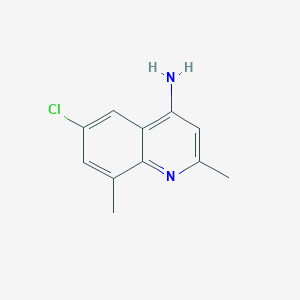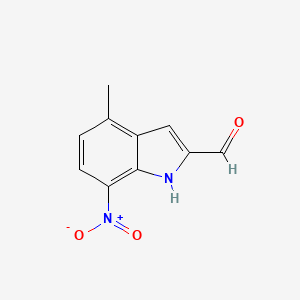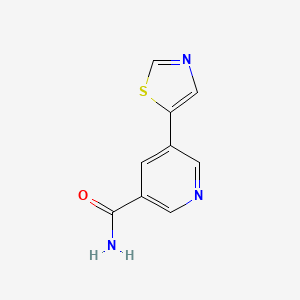
5-(Thiazol-5-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiazol-5-yl)nicotinamide is a heterocyclic compound that features a thiazole ring attached to a nicotinamide moiety. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry . Nicotinamide, a form of vitamin B3, is essential for various biological functions, including DNA repair and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-5-yl)nicotinamide typically involves the formation of the thiazole ring followed by its attachment to the nicotinamide moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(Thiazol-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
5-(Thiazol-5-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Thiazol-5-yl)nicotinamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nicotinamide moiety can participate in redox reactions, influencing cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active molecules.
Nicotinamide: A form of vitamin B3 with essential biological functions.
Thiazole derivatives: Compounds like sulfathiazole (antimicrobial) and tiazofurin (anticancer) share structural similarities.
Uniqueness
5-(Thiazol-5-yl)nicotinamide is unique due to its combined thiazole and nicotinamide structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components .
Properties
CAS No. |
1346687-54-4 |
|---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7N3OS/c10-9(13)7-1-6(2-11-3-7)8-4-12-5-14-8/h1-5H,(H2,10,13) |
InChI Key |
NFOCGDCFPHEXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



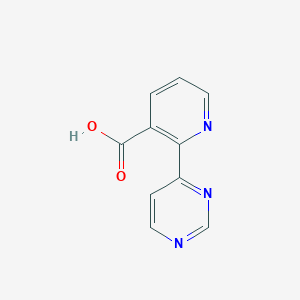

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)

